molecular formula C16H14ClN5OS B2444095 5-[(4-chlorophenyl)amino]-N-[3-(methylthio)phenyl]-1H-1,2,3-triazole-4-carboxamide CAS No. 1207057-21-3

5-[(4-chlorophenyl)amino]-N-[3-(methylthio)phenyl]-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2444095
CAS No.: 1207057-21-3
M. Wt: 359.83
InChI Key: RUEFZDAMRRWMAB-UHFFFAOYSA-N
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Description

5-[(4-chlorophenyl)amino]-N-[3-(methylthio)phenyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule featuring a 1,2,3-triazole core substituted with a carboxamide group. This molecular architecture is of significant interest in medicinal chemistry and chemical biology research. Compounds based on the 1,2,3-triazole scaffold are extensively investigated for a range of biological activities, largely due to their potential to interact with various enzymes and receptors. The structure of this particular compound, which includes a 4-chlorophenylamino moiety and a (methylthio)phenyl carboxamide group, suggests potential for use in developing novel pharmacological tools. Researchers are exploring similar 1,2,3-triazole-4-carboxamide derivatives as potent and selective inhibitors of biological targets, such as the Pregnane X Receptor (PXR), highlighting the therapeutic potential of this chemical class . Furthermore, the 1,2,3-triazole ring is a privileged structure in drug discovery, known for its metabolic stability and ability to form hydrogen bonds, making it a valuable component in the design of new chemical entities. This product is intended for research purposes such as in vitro bioactivity screening, mechanism of action studies, and as a building block in the synthesis of more complex molecules. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1207057-21-3

Molecular Formula

C16H14ClN5OS

Molecular Weight

359.83

IUPAC Name

5-(4-chloroanilino)-N-(3-methylsulfanylphenyl)-2H-triazole-4-carboxamide

InChI

InChI=1S/C16H14ClN5OS/c1-24-13-4-2-3-12(9-13)19-16(23)14-15(21-22-20-14)18-11-7-5-10(17)6-8-11/h2-9H,1H3,(H,19,23)(H2,18,20,21,22)

InChI Key

RUEFZDAMRRWMAB-UHFFFAOYSA-N

SMILES

CSC1=CC=CC(=C1)NC(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl

solubility

not available

Origin of Product

United States

Biological Activity

5-[(4-chlorophenyl)amino]-N-[3-(methylthio)phenyl]-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the existing literature on the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a triazole ring with substituents that include a chlorophenyl group and a methylthio group. Its molecular formula is C17H15ClN4OSC_{17}H_{15}ClN_4OS, and it exhibits unique properties that contribute to its biological activity.

Anticancer Activity

Research indicates that derivatives of triazole compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown effectiveness against various cancer cell lines. A study reported that a related triazole derivative exhibited an IC50 value of 6.2 μM against HCT-116 colon carcinoma cells and 43.4 μM against T47D breast cancer cells .

Table 1: Anticancer Activity of Related Triazole Derivatives

Compound NameCell LineIC50 (μM)
Compound AHCT-1166.2
Compound BT47D43.4
Compound CMDA-MB-23127.3

Antiviral Activity

In addition to anticancer properties, some triazole derivatives have demonstrated antiviral activity. For example, specific analogs have shown inhibitory effects against influenza viruses, with IC50 values as low as 0.57 μM . This suggests potential for further development in antiviral therapies.

Antifungal Activity

Triazole compounds are also recognized for their antifungal properties. Studies have indicated that certain derivatives can inhibit fungal growth, making them candidates for antifungal drug development .

Structure-Activity Relationship (SAR)

The biological activity of triazole compounds is often linked to their structural features. The presence of electron-withdrawing groups like the chlorophenyl moiety enhances the compound's reactivity and interaction with biological targets. The methylthio group may also play a role in modulating the pharmacokinetic properties of these compounds.

Table 2: Structural Features Influencing Biological Activity

FeatureInfluence on Activity
Chlorophenyl groupIncreases reactivity
Methylthio groupModulates pharmacokinetics
Triazole ringEssential for biological activity

Case Studies

Several case studies highlight the efficacy of triazole derivatives in clinical settings:

  • Breast Cancer Treatment : A study examined the effects of triazole derivatives combined with doxorubicin in breast cancer cell lines MCF-7 and MDA-MB-231. The results indicated enhanced cytotoxicity compared to doxorubicin alone, suggesting a synergistic effect .
  • Influenza Virus Inhibition : Another study focused on the antiviral properties of triazole derivatives against H1N1 influenza virus, demonstrating significant inhibition at low concentrations .

Q & A

Q. Advanced

  • Solubility pre-testing : Use dynamic light scattering (DLS) to assess aggregation in buffer solutions .
  • Off-target screening : Employ kinase profiling assays (e.g., DiscoverX KINOMEscan) to rule out non-specific binding .
  • Metabolic stability : Assess hepatic clearance using microsomal incubation (e.g., human liver microsomes + NADPH) .

How can structure-activity relationship (SAR) studies guide the optimization of this compound’s efficacy?

Q. Advanced

  • Methylthio modification : Replace with sulfoxide/sulfone groups to enhance solubility without losing affinity .
  • Chlorophenyl substitution : Test 4-fluoro or 4-bromo analogs to evaluate halogen bonding contributions .
  • Triazole ring expansion : Explore 1,2,4-triazole derivatives to modulate steric effects .

What computational tools are critical for designing novel derivatives of this compound?

Q. Advanced

  • Reaction path prediction : Use quantum chemical software (e.g., Gaussian) with transition-state modeling to optimize synthesis routes .
  • ADMET prediction : SwissADME or pkCSM to prioritize derivatives with favorable pharmacokinetics .
  • Molecular dynamics (MD) : Simulate binding stability (e.g., GROMACS) over 100-ns trajectories to assess target engagement .

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